molecular formula C12H20O3 B3228435 (4E,6E)-3-hydroxydodeca-4,6-dienoic acid CAS No. 1263035-68-2

(4E,6E)-3-hydroxydodeca-4,6-dienoic acid

Cat. No.: B3228435
CAS No.: 1263035-68-2
M. Wt: 212.28 g/mol
InChI Key: MROSTNPRLVNZRR-BLHCBFLLSA-N
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Description

(4E,6E)-3-hydroxydodeca-4,6-dienoic acid is a medium-chain fatty acid with a unique structure characterized by conjugated double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,6E)-3-hydroxydodeca-4,6-dienoic acid typically involves the use of starting materials such as dodeca-4,6-dienoic acid. The synthetic route may include steps such as hydroxylation and the formation of conjugated double bonds through specific reaction conditions. For instance, the use of catalysts and specific temperature and pressure conditions can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(4E,6E)-3-hydroxydodeca-4,6-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto derivative, while reduction of the double bonds can produce a saturated fatty acid .

Scientific Research Applications

(4E,6E)-3-hydroxydodeca-4,6-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E,6E)-3-hydroxydodeca-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in fatty acid metabolism or signaling pathways related to inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol: A compound with similar conjugated double bonds but a longer carbon chain.

    (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid: A compound with similar double bond configuration but different functional groups.

Uniqueness

(4E,6E)-3-hydroxydodeca-4,6-dienoic acid is unique due to its specific combination of a hydroxyl group and conjugated double bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4E,6E)-3-hydroxydodeca-4,6-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h6-9,11,13H,2-5,10H2,1H3,(H,14,15)/b7-6+,9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROSTNPRLVNZRR-BLHCBFLLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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